molecular formula C27H54O B129303 14-Heptacosanone CAS No. 542-50-7

14-Heptacosanone

Cat. No. B129303
CAS RN: 542-50-7
M. Wt: 394.7 g/mol
InChI Key: VCZMOZVQLARCOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related long-chain hydrocarbons, such as n-heptane, has been described using carbon-14 labeling techniques. For instance, the synthesis of n-heptane labeled with carbon-14 at the 1-position involves a five-step process starting with the reaction of [14C]carbon dioxide with n-hexyl magnesium bromide, followed by the reduction of [1-14C]n-heptyl bromide, resulting in a final product with a purity of over 97% and an overall yield of 36% . Another method for synthesizing carbon-14 labeled n-heptane involves using dimethylcadmium and caproyl chloride or converting n-pentyl bromide into a Grignard reagent, followed by carbonation with 14CO2 . These methods, while specific to n-heptane, highlight the general approaches that could be adapted for synthesizing 14-heptacosanone, such as the use of Grignard reagents and carbonation steps.

Molecular Structure Analysis

The molecular structure of 14-heptacosanone would consist of a 27-carbon chain with a ketone functional group at the 14th carbon. While the papers do not directly analyze the structure of 14-heptacosanone, they do provide insights into the structure of n-heptane and its behavior during dehydrocyclization, which involves the formation of cyclic intermediates on catalyst surfaces . Understanding the behavior of n-heptane during such reactions can shed light on the potential reactivity and stability of the ketone group in 14-heptacosanone under similar conditions.

Chemical Reactions Analysis

The dehydrocyclization of n-heptane has been studied using carbon-14 tracers to understand the intermediate(s) formed during cyclization on catalyst surfaces . Although 14-heptacosanone is not specifically mentioned, the study of n-heptane's behavior provides valuable information on the types of reactions long-chain hydrocarbons can undergo, such as isomerization and cyclization, which could also apply to ketone derivatives like 14-heptacosanone.

Physical and Chemical Properties Analysis

The biosynthesis of the long-chain linear paraffin heptacosane, which is structurally related to 14-heptacosanone, has been studied in flowers of Wistaria sinensis. The study investigated the uptake of various precursors and concluded that the carbon chain is lengthened by the condensation of acetate units and larger carbon units such as nonanoate . While this study focuses on heptacosane, it provides a context for understanding the biosynthesis and metabolism of long-chain molecules, which can be extrapolated to the physical and chemical properties of 14-heptacosanone, such as its potential biosynthetic pathways and metabolic fate.

Scientific Research Applications

1. Production of Hydrocarbons

14-Heptacosanone is an intermediate compound in the production of hydrocarbons during the pyrolysis of fatty acids. A study demonstrated that during the pyrolysis of tetradecanoic acid, 14-heptacosanone was formed under various conditions, confirming its role in the production of hydrocarbons like 1-dodecene (Dourado, Fonseca, Fréty, & Sales, 2022).

2. Biosynthesis of n-Heptane

Research on Jeffrey pine xylem showed that 14-heptacosanone might be involved in the biosynthesis of n-heptane. This study suggests a pathway for n-heptane biosynthesis, which includes the formation of 14-heptacosanone as a possible intermediate (Savage, Hristova, & Croteau, 1996).

3. Olefin Biosynthesis

A study on OleA from Xanthomonas campestris revealed that this enzyme catalyzes a non-decarboxylative Claisen condensation reaction in olefin biosynthesis, producing 14-heptacosanone. This indicates the compound's role in bacterial long-chain olefin biosynthesis (Frias, Richman, Erickson, & Wackett, 2011).

4. Structural Control in Thin Films

In the field of materials science, 14-heptacosanone is used to study the structural control of vacuum-deposited thin films. It has been used to investigate the orientation of molecules on substrates, contributing to the understanding of molecular interactions in thin film deposition (Inoue et al., 1989).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted if symptoms occur . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

heptacosan-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZMOZVQLARCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202554
Record name Heptacosan-14-one
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Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Heptacosanone

CAS RN

542-50-7
Record name 14-Heptacosanone
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Record name Heptacosan-14-one
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Record name 14-HEPTACOSANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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